molecular formula C9H10N2O B12858645 (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine

(S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine

Cat. No.: B12858645
M. Wt: 162.19 g/mol
InChI Key: JPHVNVKEVBYNMP-LURJTMIESA-N
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Description

(S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine is a chiral compound that belongs to the class of heterocyclic amines It features a fused furo[2,3-b]pyridine ring system, which is known for its biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine typically involves multi-catalytic protocols. One such method includes the use of gold, palladium, and phosphoric acid catalysis. This process enables a relay cycloisomerisation/asymmetric [4 + 2] cycloaddition between ynamides and carbonate of 4-hydroxy-2-cyclopentenone . The reaction is carried out in a one-pot fashion, yielding the desired furo[2,3-b]pyridine derivatives with good to excellent yields and high diastereo- and enantioselectivities .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of multi-catalytic and one-pot synthesis can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction conditions can facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced amine form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets depend on the specific biological context and the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine is unique due to its chiral nature and the specific arrangement of the furo[2,3-b]pyridine ring system. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

(1S)-1-furo[2,3-b]pyridin-5-ylethanamine

InChI

InChI=1S/C9H10N2O/c1-6(10)8-4-7-2-3-12-9(7)11-5-8/h2-6H,10H2,1H3/t6-/m0/s1

InChI Key

JPHVNVKEVBYNMP-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CN=C2C(=C1)C=CO2)N

Canonical SMILES

CC(C1=CN=C2C(=C1)C=CO2)N

Origin of Product

United States

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